molecular formula C6F12O2 B1360150 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride CAS No. 2062-98-8

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Cat. No. B1360150
CAS RN: 2062-98-8
M. Wt: 332.04 g/mol
InChI Key: BCLQALQSEBVVAD-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, also known as Perfluoro (2-methyl-3-oxahexanoyl) fluoride, is a highly fluorinated organic compound with the molecular formula C9F15O2 . It is a colorless liquid with a boiling point of 123-125°C and a density of 1.83 g/cm3 .


Molecular Structure Analysis

The molecular structure of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is represented by the molecular formula C6F12O2 . The InChI representation of the molecule is InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 .


Physical And Chemical Properties Analysis

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a colorless liquid with a boiling point of 123-125°C and a density of 1.83 g/cm3 . Its molecular weight is 332.04 g/mol .

Scientific Research Applications

1. Immunomodulatory Effects Research

  • Application Summary: This compound was designed to replace perfluorooctanoic acid (PFOA), which has been phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . It is used in research to evaluate its immunomodulatory effects .
  • Methods of Application: In the study, male and female C57BL/6 mice were gavaged with 0, 1, 10, or 100mg/kg/day for 28 days. Mice immunized with antigen on day 24 were evaluated for T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations 5 days later .
  • Results: Relative liver weight at 10 and 100mg/kg and peroxisome proliferation at 100mg/kg were increased in both sexes. TDAR was suppressed in females at 100mg/kg. T lymphocyte numbers were increased in males at 100mg/kg; B lymphocyte numbers were unchanged in both sexes .

2. Dye Solvent in CD-R (W) and DVD-R (W) Industry

  • Application Summary: 2,2,3,3-Tetrafluoro-1-propanol, a similar compound, is used as a dye solvent in the CD-R (W) and DVD-R (W) industry . It is also used in making textile treatment agent and pharmaceuticals . This chemical is an ideal replacement for Freon 22 detergent .
  • Methods of Application: The specific methods of application in the CD-R (W) and DVD-R (W) industry are not provided in the source .
  • Results: The results or outcomes of this application are not provided in the source .

3. Nonstick Coatings and Stain Repellents

  • Application Summary: This compound, a replacement for perfluorooctanoic acid (PFOA), is used in the production of nonstick coatings and stain repellents .
  • Methods of Application: The specific methods of application in the production of nonstick coatings and stain repellents are not provided in the source .
  • Results: The results or outcomes of this application are not provided in the source .

4. Production of Various Consumer and Industrial Products

  • Application Summary: This compound is used in the processing of various consumer and industrial products due to its excellent thermal stability, chemical resistance, and low surface energy .
  • Methods of Application: The specific methods of application in the processing of various consumer and industrial products are not provided in the source .
  • Results: The results or outcomes of this application are not provided in the source .

5. Manufacturing Aid for Fluoropolymers

  • Application Summary: This compound is used as an aid within the manufacturing process for fluoropolymers . It reduces the surface tension in the process, allowing polymer particles to increase in size .
  • Methods of Application: The specific methods of application in the manufacturing process for fluoropolymers are not provided in the source .
  • Results: The process is completed with chemical treatment or heating to remove the compound from the final polymer product .

6. Environmental Health Research

  • Application Summary: This compound was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity . It is used in research to evaluate its effects on environmental health .
  • Methods of Application: The specific methods of application in environmental health research are not provided in the source .
  • Results: While this PFOA-replacement compound appears less potent at suppressing T cell-dependent antibody responses (TDAR) relative to PFOA, it produces detectable changes in parameters affected by PFOA .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLQALQSEBVVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862823
Record name Perfluoro(2-methyl-3-oxahexanoyl) fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

CAS RN

2062-98-8, 65208-35-7
Record name 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro(2-methyl-3-oxahexanoyl) fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride
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Synthesis routes and methods I

Procedure details

2.1 g of a mixture of (CF3)2CFOCOCF(CF3)OCF2CF2CF3 and (CF3)2CHOCOCF(CF3)OCF2CF2CF3 obtained in Example 1-2, was charged into a flask together with 0.02 g of NaF powder and heated at 120° C. for 10 hours in an oil bath, while stirring vigorously. At an upper portion of the flask, a reflux condenser having the temperature adjusted at 20° C. and a gas bag were installed in series. After cooling, 1.5 g of a liquid sample and 0.4 g of a gas sample were recovered. The gas sample and the liquid sample were respectively analyzed by GC-MS, whereby from the gas sample, the above-identified compound was confirmed to be the main product, and from the liquid sample, FCOCF(CF3)OCF2CF2CF3 was confirmed to be the main product. The yield of the above-identified compound to (CF3)2CFOCOCF(CF3)OCF2CF2CF3, was 71.2%, as calculated by GC. Further, from the liquid sample, FCOCF(CF3)OCF2CF2CF3 (0.7 g) was obtained.
[Compound]
Name
mixture
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
(CF3)2CFOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(CF3)2CHOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3 (3.1 g) obtained in Example 3 was charged into a flask together with NaF powder (0.02 g) and heated at 140° C. for 10 hours in an oil bath with vigorous stirring. At the upper portion of the flask, a reflux condenser having the temperature adjusted at 20° C., was installed. After cooling, the liquid sample (3.0 g) was recovered. As a result of the analysis by GC-MS, CF3CF(OCF2CF2CF3)COF and FSO2CF2CF2OCF2COF were confirmed to be the main products, and the NMR yield was 71.2%. Further, FCOCF(CF3)OCF2CF2CF3 was obtained in a yield of 74.0%.
Name
FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction product containing CF3CF2CF2OCF(CF3)—COOCF2CF(CF3)OCF2CF2CF3 (83.0 g) obtained in Example 1-2 was charged together with NaF powder (1.1 g) into a flask and heated at 140° C. for 15 hours in an oil bath, while vigorously stirring. At an upper portion of the flask, a liquid sample (81.3 g) was recovered through a reflux condenser having the temperature adjusted to 70° C. A product obtained by distilling the liquid sample for purification was analyzed by GC-MS, whereupon formation of CF3CF2CF2OCF(CF3)COF was confirmed.
Name
CF3CF2CF2OCF(CF3)—COOCF2CF(CF3)OCF2CF2CF3
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 2
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 3
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 4
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 5
Reactant of Route 5
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 6
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Citations

For This Compound
2
Citations
SN Tverdomed, ME Hirschberg, R Pajkert… - Journal of Fluorine …, 2020 - Elsevier
A novel preparative method for the conversion of n-C 3 F 7 OCF(CF 3 )CF 2 OCF = CF 2 (PPVE-2) into n-C 3 F 7 OCF = CF 2 (PPVE-1) is reported. It includes the catalytic oxidation of …
Number of citations: 2 www.sciencedirect.com
윤석민, 임재원, 정의경, 박인준, 이영석 - 폴리머, 2011 - dbpia.co.kr
This study reported the synthesis of perfluoropolyether intermediate (TP-COOCF) having a CF a functional group via electrophilic fluorine substituting direct fluorination from PFPE …
Number of citations: 3 www.dbpia.co.kr

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